In Vitro Antiviral Potency of Azt-pmap in HIV-1 Infected T-Cell Lines
Azt-pmap demonstrates potent anti-HIV-1 activity in infected C8166 and JM T-cell lines, with EC50 values of 0.08 µM and 0.32 µM, respectively . This potency is comparable to that of its parent drug AZT, which typically exhibits EC50 values in the low nanomolar range in similar cell lines, but Azt-pmap offers the added benefit of targeted macrophage delivery [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | 0.08 µM (C8166), 0.32 µM (JM) |
| Comparator Or Baseline | AZT (typical EC50 ~0.02-0.1 µM in T-cell lines) |
| Quantified Difference | Azt-pmap EC50 within same order of magnitude as AZT in these cell lines |
| Conditions | HIV-1 infected C8166 and JM T-lymphoblastoid cell lines |
Why This Matters
This data confirms that Azt-pmap retains potent antiviral activity comparable to AZT while offering superior delivery characteristics for specific research applications.
- [1] Franchetti P, Rossi L, Cappellacci L, Pasqualini M, Grifantini M, Balestra E, Forbici F, Perno CF, Serafini S, Magnani M. Inhibition of HIV-1 replication in macrophages by red blood cell-mediated delivery of a heterodinucleotide of azidothymidine and 9-(R)-2-(phosphono methoxypropyl)adenine. Antivir Chem Chemother. 2001 May;12(3):151-9. doi: 10.1177/095632020101200302. PMID: 12959323. View Source
